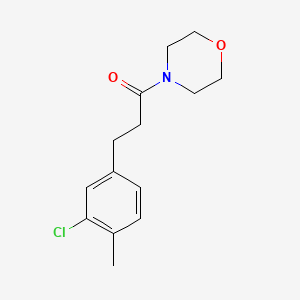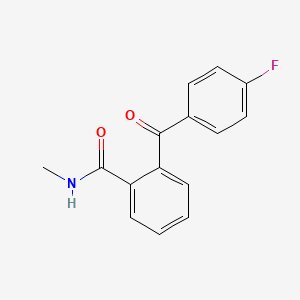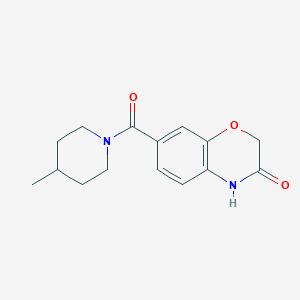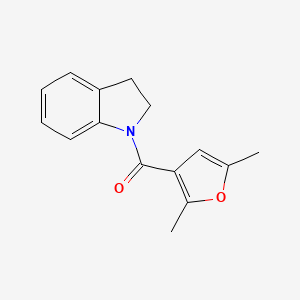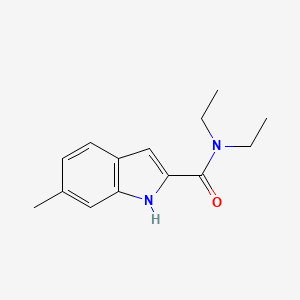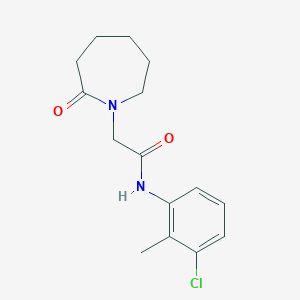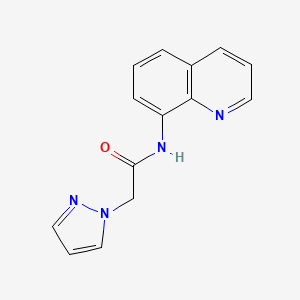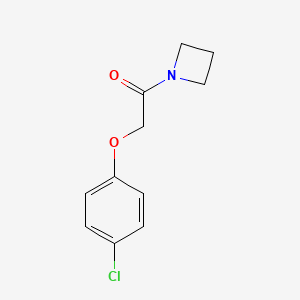
1-(Azetidin-1-yl)-2-(4-chlorophenoxy)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Azetidin-1-yl)-2-(4-chlorophenoxy)ethanone, also known as ACE, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. ACE is a ketone derivative of 4-chlorophenoxyacetic acid and is commonly used in the synthesis of other compounds.
Mecanismo De Acción
The exact mechanism of action of 1-(Azetidin-1-yl)-2-(4-chlorophenoxy)ethanone is not fully understood. However, it is believed that 1-(Azetidin-1-yl)-2-(4-chlorophenoxy)ethanone acts as an inhibitor of enzymes involved in various biological processes. 1-(Azetidin-1-yl)-2-(4-chlorophenoxy)ethanone has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter in the central nervous system. 1-(Azetidin-1-yl)-2-(4-chlorophenoxy)ethanone has also been shown to inhibit the activity of cyclooxygenase, an enzyme involved in the production of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects:
1-(Azetidin-1-yl)-2-(4-chlorophenoxy)ethanone has been shown to have various biochemical and physiological effects. 1-(Azetidin-1-yl)-2-(4-chlorophenoxy)ethanone has been shown to exhibit anti-inflammatory properties by inhibiting the production of prostaglandins. 1-(Azetidin-1-yl)-2-(4-chlorophenoxy)ethanone has also been shown to exhibit anti-cancer properties by inducing apoptosis, or programmed cell death, in cancer cells. Additionally, 1-(Azetidin-1-yl)-2-(4-chlorophenoxy)ethanone has been shown to have neuroprotective effects by inhibiting the activity of acetylcholinesterase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(Azetidin-1-yl)-2-(4-chlorophenoxy)ethanone has several advantages for lab experiments, including its ease of synthesis and its potential applications in the synthesis of other compounds. However, 1-(Azetidin-1-yl)-2-(4-chlorophenoxy)ethanone has some limitations, including its low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, 1-(Azetidin-1-yl)-2-(4-chlorophenoxy)ethanone has not been extensively studied in vivo, so its potential toxicity and side effects are not well understood.
Direcciones Futuras
There are several future directions for 1-(Azetidin-1-yl)-2-(4-chlorophenoxy)ethanone research. One direction is to further investigate its potential applications in the synthesis of novel compounds with potential biological activities. Another direction is to study its potential toxicity and side effects in vivo. Additionally, further research is needed to fully understand the mechanism of action of 1-(Azetidin-1-yl)-2-(4-chlorophenoxy)ethanone and its potential applications in various biological processes.
Métodos De Síntesis
The synthesis of 1-(Azetidin-1-yl)-2-(4-chlorophenoxy)ethanone involves the reaction between 4-chlorophenoxyacetic acid and azetidine-1-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction results in the formation of 1-(Azetidin-1-yl)-2-(4-chlorophenoxy)ethanone as a white solid with a melting point of 72-74°C.
Aplicaciones Científicas De Investigación
1-(Azetidin-1-yl)-2-(4-chlorophenoxy)ethanone has found various applications in scientific research, including the synthesis of other compounds and as a reagent in chemical reactions. 1-(Azetidin-1-yl)-2-(4-chlorophenoxy)ethanone is commonly used in the synthesis of novel compounds with potential biological activities, such as anti-inflammatory and anti-cancer agents. Additionally, 1-(Azetidin-1-yl)-2-(4-chlorophenoxy)ethanone has been used as a reagent in the synthesis of polycyclic aromatic hydrocarbons and as a catalyst in the formation of carbon-carbon bonds.
Propiedades
IUPAC Name |
1-(azetidin-1-yl)-2-(4-chlorophenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c12-9-2-4-10(5-3-9)15-8-11(14)13-6-1-7-13/h2-5H,1,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEFPMALGKFHLBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidin-1-yl)-2-(4-chlorophenoxy)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea](/img/structure/B7473399.png)

![3-[(3,5-Dimethylphenyl)methylsulfanyl]-4,5-dimethyl-1,2,4-triazole](/img/structure/B7473414.png)
